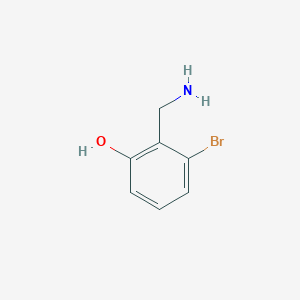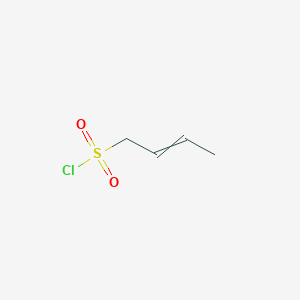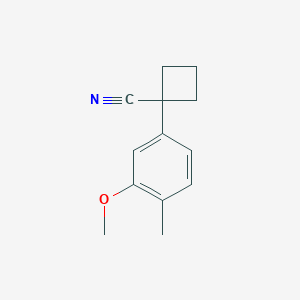
(Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Chlorination: The pyrazole ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the imidamide: This involves the reaction of the chlorinated pyrazole with an appropriate amine and hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology
- Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its potential use in treating various diseases and conditions.
Industry
- Utilized in the development of agrochemicals and pesticides.
- Applied in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-3-(4-chloro-1H-pyrazol-1-yl)-N’-hydroxy-2-methylpropanimidamide
- (Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N’-hydroxy-2-ethylpropanimidamide
Uniqueness
- The presence of the 4-chloro-3-methyl-1H-pyrazol-1-yl group imparts unique chemical and biological properties.
- The specific configuration (Z) and the hydroxy-2-methylpropanimidamide moiety contribute to its distinct reactivity and potential applications.
Propriétés
Formule moléculaire |
C8H13ClN4O |
|---|---|
Poids moléculaire |
216.67 g/mol |
Nom IUPAC |
3-(4-chloro-3-methylpyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide |
InChI |
InChI=1S/C8H13ClN4O/c1-5(8(10)12-14)3-13-4-7(9)6(2)11-13/h4-5,14H,3H2,1-2H3,(H2,10,12) |
Clé InChI |
BGDZNIDAOHVCCG-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NN(C=C1Cl)CC(C)/C(=N\O)/N |
SMILES canonique |
CC1=NN(C=C1Cl)CC(C)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11723049.png)

![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)






![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)

